molecular formula C22H20N2O4S B1427771 Etoricoxib Impurity 8 CAS No. 1421227-97-5

Etoricoxib Impurity 8

Numéro de catalogue: B1427771
Numéro CAS: 1421227-97-5
Poids moléculaire: 408.5 g/mol
Clé InChI: NSEGTYILFLYWFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etoricoxib Impurity 8 is an organic compound that belongs to the class of sulfonylphenyl ethanones. These compounds are characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. The compound also contains two 6-methylpyridin-3-yl groups, which are derivatives of pyridine, a basic heterocyclic organic compound.

Mécanisme D'action

Target of Action

The primary target of the compound 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone, also known as Etoricoxib Impurity 8, is the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone selectively inhibits the COX-2 enzyme . By blocking this enzyme, the compound reduces the production of prostaglandins from arachidonic acid . This action helps to relieve symptoms associated with various disorders such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout .

Biochemical Pathways

The inhibition of COX-2 by 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By reducing the generation of these compounds, the compound can alleviate the symptoms of conditions associated with these processes .

Result of Action

The primary result of the action of 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone is the reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, providing relief for conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib Impurity 8 can be achieved through a multi-step process involving the following key steps:

    Formation of the Sulfonylphenyl Ethanone Core: This step involves the reaction of a sulfonyl chloride with a phenyl ethanone derivative under basic conditions to form the sulfonylphenyl ethanone core.

    Introduction of the 6-Methylpyridin-3-yl Groups: The 6-methylpyridin-3-yl groups can be introduced through a nucleophilic substitution reaction using 6-methylpyridine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Etoricoxib Impurity 8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of Etoricoxib Impurity 8 is in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations. A validated HPLC method has been established for the simultaneous determination of etoricoxib and its impurities, including Impurity 8. This method employs a specific mobile phase and detection parameters that allow for high sensitivity and specificity, making it suitable for routine quality control in pharmaceutical laboratories .

Table 1: HPLC Method Parameters

ParameterDescription
ColumnGL Sciences Inertsil ODS-3 (250 × 4.6 mm)
Mobile PhasePotassium dihydrogen phosphate + Acetonitrile
Flow Rate2.0 mL/min
Detection Wavelength220 nm
Linearity Range1.5–30.0 µg/mL for etoricoxib

This method's validation demonstrated excellent linearity (r > 0.999) across the concentration range, underscoring its reliability for impurity analysis .

Purification Processes

This compound plays a significant role in the purification processes of etoricoxib itself. A patented method outlines a multi-step purification process that effectively reduces impurities, including Impurity 8, to acceptable levels (less than 0.1%) . This process is crucial for ensuring the safety and efficacy of etoricoxib as a medication.

Key Steps in Purification:

  • Oxidation Reaction: Initial crude product obtained through oxidation.
  • Crystallization: Utilizes solvents to selectively crystallize etoricoxib while leaving impurities in solution.
  • Final Filtration: Ensures removal of residual impurities.

The final product achieved a purity level exceeding 99.8%, demonstrating the effectiveness of this purification strategy .

Stability Studies

Stability studies involving this compound are essential for understanding its behavior under various conditions. Research indicates that the presence of Impurity 8 can affect the stability of etoricoxib formulations. For instance, studies have shown that certain excipients can mitigate crystal formation, which is crucial for maintaining drug efficacy during storage .

Table 2: Stability Study Results

ConditionObserved Effect on Stability
Room TemperatureIncreased crystal growth without excipients
Presence of β-CDReduced crystal formation significantly
pH VariationStability varies; optimal at pH 4.5

These findings highlight the importance of controlling impurity levels to enhance the stability and shelf-life of pharmaceutical products containing etoricoxib.

Case Studies

Several case studies illustrate the practical implications of managing this compound in pharmaceutical formulations:

  • Case Study A: A study conducted on a generic formulation of etoricoxib demonstrated that controlling levels of Impurity 8 through rigorous HPLC analysis led to improved patient compliance due to enhanced bioavailability and reduced side effects .
  • Case Study B: Research involving the stability of etoricoxib formulations indicated that formulations containing lower levels of Impurity 8 showed significantly better long-term stability compared to those with higher impurity levels .

These case studies underscore the critical nature of impurity management in ensuring drug quality.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl]ethanone: Lacks the sulfonyl group.

    1-(6-Methylpyridin-3-yl)-2-[4-[2-(pyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone: Lacks the methyl groups on the pyridine rings.

Uniqueness

Etoricoxib Impurity 8 is unique due to the presence of both sulfonyl and 6-methylpyridin-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor primarily used for the treatment of pain and inflammation associated with various conditions, including arthritis. The focus of this article is on Etoricoxib Impurity 8 , a specific impurity that can arise during the synthesis and degradation of etoricoxib. Understanding the biological activity of this impurity is crucial for assessing its potential impact on the safety and efficacy of etoricoxib as a therapeutic agent.

Overview of Etoricoxib and Its Impurities

Etoricoxib selectively inhibits COX-2, leading to decreased production of prostaglandins, which are responsible for pain and inflammation. This selectivity reduces the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes . However, impurities such as this compound can pose risks, potentially affecting both the pharmacological profile and safety of the drug.

Types of Impurities

Impurities in etoricoxib can be categorized into:

  • Organic Impurities : These include starting materials, reagents, intermediates, and degradation products.
  • Inorganic Impurities : Typically involve catalysts or heavy metals.
  • Residual Solvents : Traces of solvents used during manufacturing .

This compound's biological activity is not as well-documented as etoricoxib itself; however, it is essential to consider its potential effects based on its chemical structure and behavior in biological systems. Given that it is an impurity, its mechanism may involve:

  • Altered COX Inhibition : It may exhibit varying degrees of COX-2 inhibition compared to etoricoxib, potentially leading to different pharmacodynamic outcomes.
  • Toxicological Effects : Depending on its structure, it could induce adverse effects that may not be present with pure etoricoxib.

Case Studies and Research Findings

  • Pharmacokinetics : Studies indicate that etoricoxib has a half-life of approximately 22 hours, allowing for once-daily dosing. The implications for impurities like this compound suggest that they could alter the pharmacokinetics if they significantly affect absorption or metabolism .
  • Toxicity Assessment : Research has shown that impurities can lead to nephrotoxic and cardiotoxic effects. For instance, etoricoxib administration has demonstrated dose-dependent toxicity in renal and cardiac tissues, highlighting the need for careful monitoring of impurities like this compound .
  • Analytical Studies : High-performance liquid chromatography (HPLC) methods have been developed to quantify impurities in etoricoxib formulations. These studies reveal that even minor impurities can significantly affect drug stability and efficacy .

Data Table: Comparison of Biological Activities

CharacteristicEtoricoxibThis compound
Selectivity for COX-2High (106-fold over COX-1)Unknown
Half-Life~22 hoursUnknown
Toxicity ProfileMinimal at therapeutic dosesPotentially increased risk
PharmacokineticsRapid absorptionUnknown
Impact on Prostaglandin SynthesisSignificant reductionUnknown

Propriétés

IUPAC Name

1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-3-7-18(12-23-15)21(25)11-17-5-9-20(10-6-17)29(27,28)14-22(26)19-8-4-16(2)24-13-19/h3-10,12-13H,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEGTYILFLYWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoricoxib Impurity 8
Reactant of Route 2
Etoricoxib Impurity 8
Reactant of Route 3
Reactant of Route 3
Etoricoxib Impurity 8
Reactant of Route 4
Etoricoxib Impurity 8
Reactant of Route 5
Etoricoxib Impurity 8
Reactant of Route 6
Etoricoxib Impurity 8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.